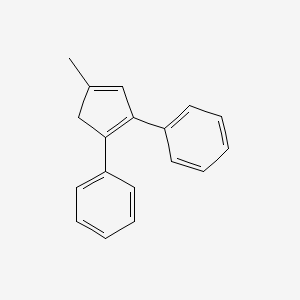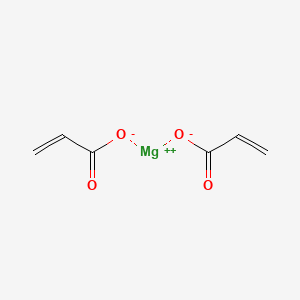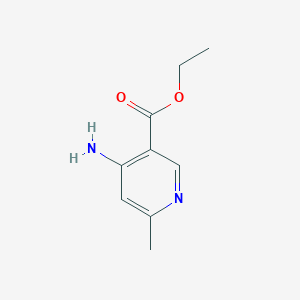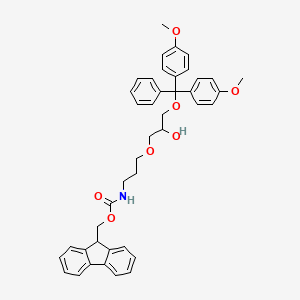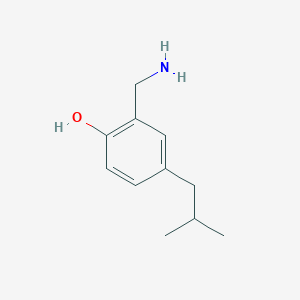![molecular formula C24H32O3 B13407866 (8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B13407866.png)
(8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (8’S,9’S,10’R,13’S,14’S,17’R)-13’-ethyl-17’-ethynyl-11’-methylidenespiro[1,3-dioxolane-2,3’-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17’-ol is a complex organic molecule with a unique structure It belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the spiro[1,3-dioxolane] ring: This can be achieved through a condensation reaction between a ketone and a diol under acidic conditions.
Introduction of the ethynyl group: This step typically involves a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the cyclopenta[a]phenanthrene core: This can be synthesized through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The spiro[1,3-dioxolane] ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common nucleophiles include halides, alkoxides, and amines.
Major Products
Oxidation: The major products would be the corresponding ketones or aldehydes.
Reduction: The major products would be the corresponding alkenes or alkanes.
Substitution: The major products would be the substituted spiro[1,3-dioxolane] derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting steroid hormone receptors.
Synthetic Organic Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of spiro compounds on biological systems.
Industrial Applications: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through further research.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[1,3-dioxolane] derivatives: These compounds share the spiro[1,3-dioxolane] ring system and may have similar chemical properties.
Cyclopenta[a]phenanthrene derivatives: These compounds share the cyclopenta[a]phenanthrene core and may have similar biological activities.
Uniqueness
This compound is unique due to its combination of the spiro[1,3-dioxolane] ring and the cyclopenta[a]phenanthrene core, as well as the presence of the ethynyl and hydroxyl groups. This unique structure may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C24H32O3 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol |
InChI |
InChI=1S/C24H32O3/c1-4-22-14-16(3)21-18-8-11-24(26-12-13-27-24)15-17(18)6-7-19(21)20(22)9-10-23(22,25)5-2/h2,6,18-21,25H,3-4,7-15H2,1H3/t18-,19-,20-,21+,22-,23-/m0/s1 |
Clave InChI |
FTKLFPYOXHXVPE-FHEJEKGWSA-N |
SMILES isomérico |
CC[C@]12CC(=C)[C@@H]3[C@H]4CCC5(CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OCCO5 |
SMILES canónico |
CCC12CC(=C)C3C4CCC5(CC4=CCC3C1CCC2(C#C)O)OCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)
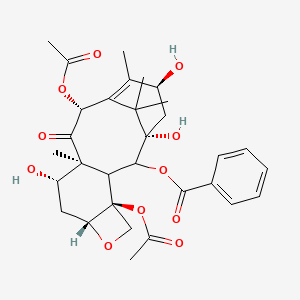

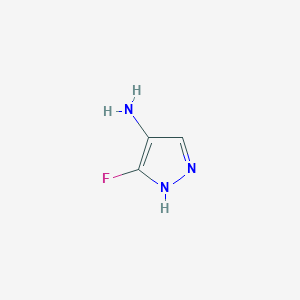
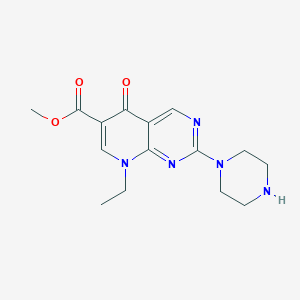

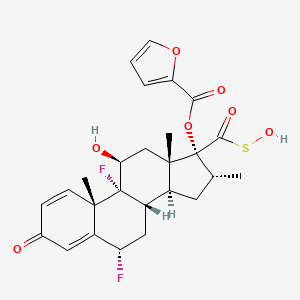
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(5S)-5-[(sulfamoylamino)methyl]pyrrolidin-1-ium-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407830.png)
